1-(3-甲基-2,6-二氧代-7-(3-((1-苯基-1H-四唑-5-基)硫代)丙基)-2,3,6,7-四氢-1H-嘌呤-8-基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H26N10O3S and its molecular weight is 510.58. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
代谢和处置
对类似化合物的研究强调了理解新治疗剂的代谢和处置的重要性。例如,对食欲素受体拮抗剂和大麻素受体拮抗剂的研究突出了这些化合物在人体中经历的复杂代谢途径。它们主要在肝脏中代谢,粪便和尿液排泄是重要的消除途径(Renzulli et al., 2011); (Miao et al., 2012)。了解这些途径对于预测药物相互作用、潜在毒性和定制个性化治疗计划至关重要。
药代动力学
药代动力学研究对于表征药物如何在体内吸收、分布、代谢和排泄至关重要。例如,选择性大麻素受体拮抗剂在人体中的分布已得到彻底研究,为其吸收率、生物利用度及其代谢程度提供了关键见解(Z. Miao et al., 2012)。此类研究对于合理设计给药方案和确保最佳治疗效果是必不可少的。
治疗潜力和作用机制
虽然没有讨论“1-(3-甲基-2,6-二氧代-7-(3-((1-苯基-1H-四唑-5-基)硫代)丙基)-2,3,6,7-四氢-1H-嘌呤-8-基)哌啶-4-甲酰胺”的直接治疗应用,但已探索了相关化合物在治疗各种疾病中的潜力。例如,替莫唑胺在治疗低级别神经胶质瘤方面显示出前景,研究证明了其在该患者群体中的有效性和耐受性(Quinn et al., 2003)。这些发现强调了新化合物在解决未满足的医疗需求方面的潜力。
属性
IUPAC Name |
1-[3-methyl-2,6-dioxo-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purin-8-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N10O3S/c1-29-18-16(19(34)25-21(29)35)31(20(24-18)30-11-8-14(9-12-30)17(23)33)10-5-13-36-22-26-27-28-32(22)15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3,(H2,23,33)(H,25,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOYUHQJUKUXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CCCSC4=NN=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972788 |
Source
|
Record name | 1-(6-Hydroxy-3-methyl-2-oxo-7-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-55-2 |
Source
|
Record name | 1-(6-Hydroxy-3-methyl-2-oxo-7-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。